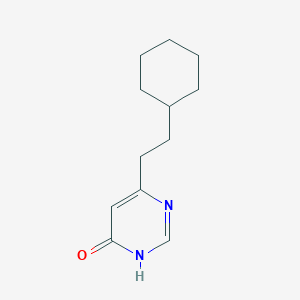

6-(2-Cyclohexylethyl)pyrimidin-4-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-cyclohexylethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c15-12-8-11(13-9-14-12)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIYGYHIIPIARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 2 Cyclohexylethyl Pyrimidin 4 Ol

Retrosynthetic Analysis of the 6-(2-Cyclohexylethyl)pyrimidin-4-ol Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com For this compound, the primary disconnection strategies focus on the bonds forming the pyrimidine (B1678525) ring.

A common and logical approach is the disconnection of the N1-C2 and N3-C4 bonds, a strategy that points to a reaction between a 1,3-dicarbonyl compound and an N-C-N building block like formamide (B127407) or urea (B33335). wikipedia.orgadvancechemjournal.com This leads to two key synthons: an electrophilic 1,3-dicarbonyl fragment bearing the cyclohexylethyl sidechain and a nucleophilic N-C-N unit. The corresponding synthetic equivalents would be a β-keto ester, such as ethyl 4-cyclohexyl-3-oxobutanoate, and formamide.

An alternative disconnection can be made across the C4-C5 and N3-C4 bonds, suggesting a precursor that could undergo intramolecular cyclization. This strategy is less common for simple pyrimidones but represents a valid synthetic possibility.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection Strategy | Key Synthons | Potential Starting Materials |

| This compound | N1-C2 and N3-C4 bond cleavage | 1,3-dicarbonyl synthon, N-C-N synthon | Ethyl 4-cyclohexyl-3-oxobutanoate, Formamide |

| This compound | C4-C5 and N3-C4 bond cleavage | Functionalized acyclic precursor | An N-vinyl amide derivative |

Classical and Contemporary Approaches to Pyrimidine Synthesiswikipedia.orgorganic-chemistry.orggrowingscience.comyoutube.com

The synthesis of the pyrimidine core is a well-established field, with numerous methods developed over more than a century. These can be broadly categorized into cyclocondensation reactions, multi-component strategies, and intramolecular cyclizations.

Cyclocondensation Reactions Utilizing N-C-N Fragmentsgrowingscience.com

The most classical and widely used method for constructing the pyrimidine ring is the Principal Synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine (B92328). wikipedia.orgnih.gov To synthesize this compound, a β-keto ester containing the required cyclohexylethyl moiety, such as ethyl 4-cyclohexyl-3-oxobutanoate, would be reacted with formamide. The reaction is typically promoted by a base, such as sodium ethoxide, which facilitates the condensation and subsequent cyclization to form the pyrimidin-4-ol ring system.

Table 2: Example of Cyclocondensation for this compound

| 1,3-Dicarbonyl Precursor | N-C-N Reagent | Catalyst/Conditions | Product |

| Ethyl 4-cyclohexyl-3-oxobutanoate | Formamide | Sodium Ethoxide, Reflux | This compound |

Multi-component Reaction Strategies for Pyrimidine Derivativesbohrium.comacs.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. bohrium.comacs.org For pyrimidine synthesis, MCRs offer a rapid way to generate structural diversity. bohrium.commdpi.com An iridium-catalyzed MCR has been developed for the regioselective synthesis of pyrimidines from an amidine and up to three different alcohols. organic-chemistry.orgacs.org In a hypothetical application to our target molecule, formamidine (B1211174) could be reacted with 1-cyclohexylethanol (B74718) and another alcohol in the presence of an iridium pincer complex catalyst to build the substituted pyrimidine core. acs.org However, precisely controlling the incorporation of the specific cyclohexylethyl side chain would be a significant challenge in this context. A more direct, though still complex, approach would be the Biginelli reaction, a well-known MCR, although it typically yields dihydropyrimidones rather than pyrimidinols directly. wikipedia.org

Intramolecular Cyclization Protocolsgrowingscience.com

Intramolecular cyclization offers another route to the pyrimidine ring system. mdpi.com This approach requires the synthesis of an acyclic precursor that is suitably functionalized to undergo ring closure. For instance, a β-formyl enamide can be cyclized using a catalyst like samarium chloride with urea as an ammonia (B1221849) source under microwave irradiation to form a pyrimidine. organic-chemistry.org Another strategy involves the conversion of N-vinyl amides into pyrimidines. nih.gov This process uses amide activation followed by nitrile addition and cycloisomerization. nih.gov To apply this to this compound, one would need to prepare an N-vinyl amide precursor where the vinyl group carries the cyclohexylethyl substituent.

Targeted Synthetic Routes for 4-Hydroxypyrimidine (B43898) Derivatives

Specific methods have been developed to directly target the 4-hydroxypyrimidine (or pyrimidin-4-one) scaffold, which is the tautomeric form of this compound.

One-Step Syntheses of 2-Substituted Pyrimidin-4-ols

While the target compound is 6-substituted, methods for 2-substituted pyrimidin-4-ols can often be adapted. For example, a one-pot synthesis can be achieved through a coupling-addition-cyclocondensation sequence. growingscience.com A more relevant approach for the 6-substituted target involves the straightforward condensation of a β-keto ester with a suitable nitrogen source. A process for preparing various 6-alkyl-4-hydroxypyrimidines involves reacting the corresponding ethyl ketoester with formamide in the presence of a base like sodium methoxide (B1231860) in a solvent such as n-butanol. google.com This method is directly applicable to the synthesis of this compound.

Table 3: One-Step Synthesis of 6-Alkyl-4-hydroxypyrimidines

| Reactant 1 (β-Keto Ester) | Reactant 2 | Base | Solvent | Product | Yield (%) | Reference |

| Ethyl acetoacetate | Formamide | Sodium Methoxide | n-Butanol | 6-Methyl-4-hydroxypyrimidine | 92.3 | google.com |

| Ethyl 4-cyclohexyl-3-oxobutanoate | Formamide | Sodium Methoxide | n-Butanol | This compound | (Predicted High) | (Analogous to google.com) |

This approach represents the most direct and likely highest-yielding route to this compound based on established literature precedents for structurally similar compounds.

Synthesis via Carbonyl Compound and Amine Condensation

The foundational and most widely utilized method for constructing a pyrimidine ring involves the condensation of a three-carbon fragment, typically a 1,3-dicarbonyl compound or its synthetic equivalent, with a molecule providing a nitrogen-carbon-nitrogen (N-C-N) unit. bu.edu.eg This classical approach, often referred to as the Pinner synthesis when using amidines, is highly versatile. mdpi.com

The general mechanism involves the reaction of a β-dicarbonyl compound with an amidine, urea, thiourea, or guanidine. bu.edu.eg For the specific synthesis of this compound, a suitable starting material would be a β-keto ester or a diketone bearing the cyclohexylethyl side chain. The reaction proceeds through a sequence of condensation and cyclization steps, ultimately leading to the formation of the heterocyclic pyrimidine ring. rsc.org For instance, the cyclization of chalcones with guanidine hydrochloride in the presence of a base like sodium hydroxide (B78521) is a common route to produce substituted pyrimidines. nih.gov

A plausible synthetic pathway could involve the reaction of a custom-synthesized β-keto ester, such as ethyl 4-cyclohexyl-3-oxobutanoate, with formamidine. The initial condensation would be followed by an intramolecular cyclization and dehydration to yield the target this compound.

Catalytic Systems in Pyrimidine Synthesis

Modern synthetic chemistry has introduced a variety of catalytic systems to improve the efficiency, selectivity, and environmental footprint of pyrimidine synthesis. These catalysts, ranging from transition metals to green chemistry promoters, offer significant advantages over traditional stoichiometric reagents and harsh reaction conditions.

Metal-Catalyzed Methods (e.g., Iridium-catalyzed, ZnCl₂-catalyzed, Palladium-catalyzed)

Transition metals are powerful catalysts for forming the C-C and C-N bonds necessary for pyrimidine ring construction. nih.gov They can facilitate reactions that are otherwise difficult, often proceeding with high regioselectivity and yield.

Iridium-Catalyzed Synthesis: Iridium complexes have been employed in the regioselective, multicomponent synthesis of pyrimidines. organic-chemistry.org These catalysts can assemble the pyrimidine ring from simple building blocks like amidines and multiple alcohol molecules through a sequence of condensation and dehydrogenation steps. mdpi.com This method allows for the selective assembly of complex pyrimidines from readily available starting materials. mdpi.com

ZnCl₂-Catalyzed Synthesis: Zinc chloride (ZnCl₂) is an effective Lewis acid catalyst for three-component coupling reactions to produce pyrimidine derivatives. organic-chemistry.orgacs.org A notable method involves the single-step reaction of a functionalized enamine (or a methyl ketone), an orthoformate, and ammonium (B1175870) acetate. organic-chemistry.orgorganic-chemistry.orgacs.org This approach is practical and efficient, providing good to excellent yields under relatively mild conditions, such as heating in toluene (B28343) at 100°C. organic-chemistry.org It has been successfully used to create a variety of mono- and di-substituted pyrimidines. acs.org

Palladium-Catalyzed Synthesis: Palladium catalysts are versatile and have been used in several strategies for pyrimidine synthesis. One domino process involves the palladium-catalyzed coupling of isocyanides with 2H-azirines, forming multiple C-C and C-N bonds in a single operation to yield tetrasubstituted pyrimidines. acs.org Other methods produce 4-substituted pyrimidines from α-methyl or α-methylene ketones reacting with formamide in the presence of palladium catalysts. researchgate.net Palladium has also been crucial in the C5 substitution of existing pyrimidine nucleosides, demonstrating its utility in derivatization. researchgate.netnih.gov

Table 1: Overview of Metal-Catalyzed Pyrimidine Synthesis

| Catalyst System | Reaction Type | Key Features | Typical Yields |

| Iridium (Ir) Pincer Complexes | Multicomponent [3+1+1+1] Synthesis (Amidines + Alcohols) | Regioselective; Forms pyrimidines from simple building blocks. mdpi.com | Up to 93% mdpi.com |

| **Zinc Chloride (ZnCl₂) ** | Three-Component Coupling (Enamine/Ketone + Orthoformate + NH₄OAc) | Single-step synthesis; Mild conditions. organic-chemistry.orgacs.org | Good to 99% organic-chemistry.org |

| Palladium (Pd(OAc)₂/PPh₃) | Condensation (Ketone + Formamide) | Forms 4-substituted pyrimidines. researchgate.net | Satisfactory researchgate.net |

| Palladium (Pd(0)) | Domino Reaction (Isocyanide + 2H-Azirine) | Forms tetrasubstituted pyrimidines; High atom economy. acs.org | Moderate to High acs.org |

Green Chemistry Approaches (e.g., Microwave-assisted, Ultrasound-promoted)

Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous substances. rasayanjournal.co.in Microwave and ultrasound technologies have emerged as powerful tools in this domain, significantly enhancing the synthesis of pyrimidines. nih.govingentaconnect.combenthamdirect.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours or days to mere minutes, while improving product yields. tandfonline.comacs.org Microwave heating is particularly effective for reactions in sealed vessels, allowing for temperatures and pressures above the solvent's boiling point, which can drive difficult reactions, such as those involving unreactive nucleophiles. acs.org Many pyrimidine syntheses, including the Biginelli reaction, have been adapted to microwave conditions, often under solvent-free or ionic liquid conditions, further enhancing their green credentials. tandfonline.comnih.gov

Table 2: Comparison of Conventional and Green Synthesis Methods for Pyrimidines

| Method | Energy Source | Typical Reaction Time | Key Advantages |

| Conventional Heating | Oil Bath / Heating Mantle | Hours to Days acs.org | Established, well-understood procedures. |

| Microwave-Assisted | Microwave Irradiation | Minutes tandfonline.comacs.org | Rapid heating, shorter reaction times, higher yields, enables difficult reactions. tandfonline.comacs.org |

| Ultrasound-Promoted | Ultrasonic Waves | Minutes to Hours nih.govtandfonline.com | Shorter reaction times, mild conditions, high yields, enhanced selectivity. nih.govnih.gov |

Optimization of Reaction Conditions and Yield for this compound

Maximizing the yield and purity of the final product is paramount in chemical synthesis. For a target molecule like this compound, careful optimization of reaction parameters such as solvent, temperature, and reagent stoichiometry is critical.

Solvent Effects and Temperature Control

The choice of solvent can profoundly influence reaction rates, equilibria, and even the reaction pathway itself. In pyrimidine synthesis, solvents are selected based on their ability to dissolve reactants, their boiling point for thermal reactions, and their interaction with catalytic species. For example, in the ZnCl₂-catalyzed synthesis of pyrimidines, toluene was identified as the optimal solvent for achieving high yields at a reaction temperature of 100°C. organic-chemistry.org In other cases, polar aprotic solvents like DMF are used. researchgate.net

Temperature control is equally crucial. While many reactions require heating to overcome activation energy barriers, excessive temperatures can lead to decomposition of reactants or products. oup.com Green chemistry approaches often advocate for using water as a solvent, which is both environmentally benign and cost-effective. researchgate.net The development of alternative high-boiling point solvents with low vapor pressure also presents options for elevated-temperature syntheses. nih.gov A systematic study varying both solvent and temperature is often necessary to identify the ideal conditions for a specific transformation. researchgate.net

Reagent Stoichiometry and Purity

The precise molar ratio of reactants is a key factor in maximizing the yield of the desired product while minimizing the formation of byproducts. In multicomponent reactions, where three or more reactants combine in a single pot, controlling the stoichiometry is essential for driving the reaction to completion and simplifying purification. For example, in a three-component condensation, using a slight excess of one of the more volatile or reactive components might be necessary to ensure the complete conversion of a more valuable substrate.

Derivatization and Analog Synthesis of 6 2 Cyclohexylethyl Pyrimidin 4 Ol

Chemical Transformations at the Pyrimidine (B1678525) Ring

The inherent reactivity of the pyrimidine ring allows for a variety of chemical transformations, enabling the introduction of diverse functional groups and molecular systems. wikipedia.org These modifications can significantly influence the compound's physicochemical properties and biological interactions.

Functionalization at C-2, C-5, and C-6 Positions

The carbon atoms at the C-2, C-5, and C-6 positions of the pyrimidine ring are primary targets for functionalization. nih.gov The introduction of different substituents at these sites can dramatically alter the molecule's electronic and steric profile.

Table 1: Key Functionalization Reactions at C-2, C-5, and C-6 Positions of the Pyrimidine Ring

| Position | Reaction Type | Reagents and Conditions | Resulting Functional Group |

| C-2 | Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | Amino, Thio, Alkoxy groups |

| C-H Amination | Aminating agents, often with a catalyst | Amino groups researchgate.net | |

| C-5 | Halogenation | N-halosuccinimides (NCS, NBS) | Halogen atoms (Cl, Br) nih.gov |

| Cross-Coupling Reactions | Organometallic reagents, Palladium or Nickel catalysts | Alkyl, Aryl, Alkenyl, Alkynyl groups researchgate.net | |

| C-6 | Nucleophilic Attack | Organometallic reagents (e.g., Grignard, organolithium) | Alkyl or Aryl groups |

| Oxidation | Oxidizing agents | Carbonyl group |

Research has demonstrated that direct C-H functionalization is a powerful tool for modifying the pyrimidine core, though controlling regioselectivity can be a challenge. nih.gov For instance, selective C-H amination at the C-2 position has been achieved through the use of specific reagents that facilitate the formation of a pyrimidinyl iminium salt intermediate. researchgate.net Similarly, the C-5 position is amenable to functionalization, including halogenation and subsequent cross-coupling reactions, providing a versatile handle for introducing a wide range of substituents. nih.govresearchgate.net Modifications at the C-6 position, already bearing the cyclohexylethyl side chain, can also be explored, although this may be more sterically hindered.

Introduction of Heteroatoms and Aromatic Systems on the Pyrimidine Core

Beyond simple functional group installation, the introduction of additional heteroatoms and entire aromatic or heteroaromatic systems onto the pyrimidine core can lead to significant structural and functional diversity. This can be achieved through various synthetic strategies, including condensation and cyclization reactions.

The incorporation of heteroatoms like sulfur or additional nitrogen atoms can alter the electronic distribution within the pyrimidine ring and introduce new hydrogen bonding capabilities. umich.edunih.gov For example, thionation reactions can convert the carbonyl oxygen of the pyrimidin-4-ol tautomer into a thiocarbonyl group. umich.edu

Furthermore, the fusion of other ring systems to the pyrimidine core, creating bicyclic or polycyclic structures, is a common strategy in medicinal chemistry. nih.govnih.gov For instance, pyrazolo[1,5-a]pyrimidines and thieno[2,3-d]pyrimidines are synthesized through condensation reactions of appropriately substituted pyrimidines with diketones or other bifunctional reagents. nih.govmdpi.com These fused systems often exhibit unique biological activities due to their rigid, planar structures and extended electronic systems.

Modifications of the 2-Cyclohexylethyl Side Chain

The 2-cyclohexylethyl side chain at the C-6 position is a crucial determinant of the molecule's lipophilicity and steric bulk. Modifications to this chain offer another avenue for fine-tuning the compound's properties.

Alkyl Chain Elongation and Shortening

Varying the length of the ethyl linker between the pyrimidine ring and the cyclohexane (B81311) moiety can impact the molecule's conformational flexibility and its ability to fit into a biological target's binding pocket. Standard organic synthesis methods, such as homologation or degradation reactions, can be employed to either elongate or shorten this alkyl chain.

Cyclohexane Ring Substitutions

Introducing substituents onto the cyclohexane ring provides a means to modulate the lipophilicity, polarity, and steric profile of the side chain.

Table 2: Potential Substitutions on the Cyclohexane Ring

| Position on Cyclohexane | Substituent Type | Potential Effect |

| Various | Alkyl groups (e.g., methyl, ethyl) | Increased lipophilicity and steric bulk. |

| Various | Hydroxyl groups | Increased polarity and hydrogen bonding potential. |

| Various | Halogen atoms (e.g., F, Cl) | Altered lipophilicity and electronic properties. |

| Various | Amino groups | Introduction of a basic center and hydrogen bonding sites. |

| Various | Carbonyl groups | Increased polarity and potential for further derivatization. |

Synthesis of Structurally Related Pyrimidin-4-ol Analogs for Research Probing

The synthesis of structurally related analogs is a cornerstone of structure-activity relationship (SAR) studies, which are fundamental to understanding how a molecule's chemical structure relates to its biological activity. novapublishers.comresearchgate.net By systematically altering different parts of the 6-(2-Cyclohexylethyl)pyrimidin-4-ol molecule, researchers can probe the key features required for its activity.

The synthesis of these analogs often involves multi-step reaction sequences. jchemrev.com For example, to explore the importance of the pyrimidine core, analogs can be synthesized where the pyrimidine is replaced with other heterocyclic systems like pyridine (B92270) or pyrazole (B372694). chinesechemsoc.org Similarly, the cyclohexyl group can be replaced with other cyclic or acyclic moieties to investigate the impact of the side chain's size, shape, and lipophilicity.

The development of efficient and versatile synthetic routes is crucial for generating a diverse library of analogs. nih.gov Modern synthetic techniques, such as microwave-assisted synthesis and multi-component reactions, can accelerate the discovery process by enabling the rapid production of new compounds. nih.govjchemrev.com The biological evaluation of these analogs then provides valuable data that can guide the design of more potent and selective molecules. researchgate.netnih.gov

Preparation of Bioisosteres and Conformationally Restricted Analogs

Bioisosteric replacement and conformational restriction are key strategies in medicinal chemistry to enhance the biological activity, selectivity, and pharmacokinetic properties of a lead compound. nih.govresearchgate.netnih.gov For this compound, these approaches can be applied to modulate its physicochemical properties and explore its structure-activity relationships.

A plausible synthetic route to the core structure of this compound would involve the condensation of a suitable β-ketoester, namely ethyl 4-cyclohexyl-3-oxobutanoate, with urea (B33335) or a related amidine derivative. This established method for pyrimidine synthesis provides a foundation for accessing the parent compound, from which various analogs can be prepared. researchgate.netnih.gov

Bioisosteric Replacements:

Bioisosteric modifications of the pyrimidin-4-ol ring can alter its electronic properties and hydrogen bonding capabilities. For instance, the 4-hydroxyl group can be replaced with other functional groups that can act as hydrogen bond donors or acceptors. A common bioisosteric replacement for a hydroxyl group is a primary amine, which can be introduced by first converting the hydroxyl to a leaving group, such as a chloride, followed by nucleophilic substitution with ammonia (B1221849) or a protected amine equivalent. The 2-aminopyrimidin-4(1H)-one scaffold has been identified as a novel and potent bioisostere for urea derivatives in certain biological contexts. nih.gov

Furthermore, the pyrimidine ring itself can be replaced by other heterocyclic systems with similar spatial and electronic features. For example, pyrazolo[3,4-d]pyrimidines are known to be structurally related to purines and have been explored as bioisosteres. acs.org The synthesis of such analogs would involve a different synthetic approach, starting from a substituted pyrazole precursor.

The cyclohexyl moiety also presents opportunities for bioisosteric replacement. Replacing the cyclohexane ring with other cyclic or aromatic systems can influence the compound's lipophilicity and binding interactions. For instance, a phenyl or a pyridyl ring could be introduced to explore potential π-stacking interactions. cambridgemedchemconsulting.com Non-aromatic replacements, such as a cyclopentyl or a cycloheptyl ring, could also be considered to fine-tune the steric bulk. cambridgemedchemconsulting.com

Conformationally Restricted Analogs:

The flexibility of the ethyl linker between the pyrimidine and cyclohexyl rings can be constrained to lock the molecule into a specific conformation, which may be more favorable for biological activity. researchgate.netnih.gov This can be achieved by introducing rigidifying elements into the linker.

One approach is to incorporate the ethyl linker into a new ring system. For example, cyclization of a suitably functionalized precursor could lead to a tetracyclic system where the cyclohexyl and pyrimidine rings are held in a more defined spatial relationship. The introduction of chiral centers during the synthesis of the linker can also lead to conformationally restricted analogs with specific stereochemistry, which can be crucial for biological recognition. rsc.org

Another strategy involves the introduction of double bonds or small rings within the linker to reduce its conformational freedom. For instance, the synthesis of analogs with a cyclopropyl (B3062369) group within the linker would significantly restrict rotation.

The following table summarizes potential bioisosteres and conformationally restricted analogs of this compound.

| Parent Compound | Proposed Analog | Rationale for Modification |

| This compound | 6-(2-Cyclohexylethyl)pyrimidin-4-amine | Bioisosteric replacement of the hydroxyl group to alter hydrogen bonding capacity. |

| This compound | 6-(2-Phenylethyl)pyrimidin-4-ol | Bioisosteric replacement of the cyclohexyl ring to introduce aromaticity and potential for π-stacking. cambridgemedchemconsulting.com |

| This compound | Fused tetracyclic pyrimidine derivative | Conformational restriction of the ethyl linker to reduce flexibility and favor a specific bioactive conformation. researchgate.netnih.gov |

Combinatorial Approaches to Pyrimidine Library Generation

Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds, which can be screened for desired biological activities. wikipedia.org The pyrimidine scaffold is well-suited for combinatorial synthesis due to the availability of diverse building blocks and robust synthetic methodologies. acs.orgnih.govnih.gov

A combinatorial library based on the this compound scaffold could be constructed by varying the substituents at different positions of the pyrimidine ring. The general synthetic strategy would likely involve a solid-phase approach, where the pyrimidine core is anchored to a resin, allowing for sequential reactions and purifications. wikipedia.org

Library Design and Synthesis:

A potential combinatorial library could be designed with diversity points at the C2 and C4 positions of the pyrimidine ring, as well as on the cyclohexyl moiety.

Diversity at the C2 Position: Starting with the condensation of ethyl 4-cyclohexyl-3-oxobutanoate with a variety of substituted amidines, a range of 2-substituted pyrimidin-4-ols can be generated.

Diversity at the C4 Position: The 4-hydroxyl group can be converted to a more reactive functional group, such as a chloride, which can then be displaced by a library of nucleophiles (e.g., amines, alcohols, thiols). This would introduce a wide array of substituents at this position.

Diversity on the Cyclohexyl Ring: By starting with a library of substituted cyclohexyl-containing β-ketoesters, further diversity can be introduced into the final products.

The following table outlines a hypothetical combinatorial library based on the this compound scaffold.

| Scaffold | Diversity Point 1 (R1 at C2) | Diversity Point 2 (R2 at C4) | Diversity Point 3 (R3 on Cyclohexyl) |

| -H, -CH3, -NH2, -Ph | -OH, -OCH3, -NHCH3, -SPh | -H, 4-OH, 4-CH3 |

This combinatorial approach would allow for the systematic exploration of the structure-activity relationship of this class of compounds, potentially leading to the identification of derivatives with optimized properties.

Mechanistic Investigations of Synthesis and Reactivity of 6 2 Cyclohexylethyl Pyrimidin 4 Ol

Elucidation of Reaction Pathways for 4-Hydroxypyrimidine (B43898) Formation

The formation of 4-hydroxypyrimidines, such as 6-(2-Cyclohexylethyl)pyrimidin-4-ol, can be achieved through several synthetic routes. A common and industrially viable method involves the reaction of a β-ketoester with an amidine. google.com For the specific synthesis of the title compound, a β-ketoester bearing a cyclohexylethyl group at the appropriate position would be reacted with formamidine (B1211174). However, the cost and occasional low yields associated with certain amidines can be a drawback. google.com

Another well-established method is the reaction of a β-ketoester with thiourea, followed by desulfurization using Raney nickel. google.com While this method generally provides high yields, the use of expensive and hazardous Raney nickel, along with the inability to introduce substituents at the 2-position, are significant limitations. google.com

A more versatile approach involves the reaction of a 3-amino-2-unsaturated carboxylate with a carboxylic acid amide in the presence of a base. google.com This method offers a general and industrially scalable process for preparing a variety of 4-hydroxypyrimidines. google.com For the synthesis of this compound, this would entail the use of a 3-amino-2-unsaturated carboxylate with a cyclohexylethyl substituent at the 4-position.

Role of Intermediates (e.g., Isothiocyanate Intermediates)

Isothiocyanates are versatile intermediates in the synthesis of various heterocyclic compounds, including pyrimidines. nih.govrsc.orgmdpi.com They can be used to construct the pyrimidine (B1678525) ring through cyclization reactions. nih.gov For instance, o-aminonitrile or o-aminoester compounds can be cyclized to form fused pyrimidines by reacting with ethyl iso(thio)cyanatoacetate. nih.gov The isothiocyanate group serves as a building block, providing the necessary atoms for the formation of the pyrimidine core. While not a direct precursor in all synthetic routes to this compound, the use of isothiocyanate-based methodologies represents a potential synthetic strategy. For example, a suitably functionalized cyclohexylethyl isothiocyanate could in principle be employed in a multi-component reaction to build the pyrimidine ring. researchgate.net

Chemoselectivity and Regioselectivity Studies

Chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, is a critical aspect of pyrimidine synthesis. nih.gov In the synthesis of complex molecules containing the pyrimidine moiety, controlling chemoselectivity is paramount to avoid unwanted side reactions and ensure the desired product is obtained. nih.gov

Regioselectivity, the preference for bond-making or bond-breaking in one direction over all other possible directions, is also a key consideration. In the synthesis of 4-hydroxypyrimidines, the regiochemical outcome of the cyclization reaction determines the substitution pattern of the final product. For instance, in the reaction of β-enamino diketones with hydroxylamine (B1172632) hydrochloride, the regioselectivity can be controlled by varying the reaction conditions and the structure of the substrate to yield specific regioisomeric isoxazoles, a principle that can be extended to pyrimidine synthesis. rsc.org In the context of this compound synthesis, ensuring the cyclohexylethyl group is positioned at C6 and the hydroxyl group at C4 requires careful control of the regioselectivity of the ring-forming reaction. Multi-component syntheses of pyrimidines often exhibit high regioselectivity, which is crucial for their efficiency. mdpi.com

Reactivity of the Pyrimidin-4-ol Moiety

The reactivity of the pyrimidin-4-ol core in this compound is characterized by its tautomeric nature and its susceptibility to both electrophilic and nucleophilic substitution reactions.

Tautomerism Studies of Pyrimidin-4-ols (Keto-Enol Equilibrium)

Pyrimidin-4-ols exist in a tautomeric equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(1H)-one and pyrimidin-4(3H)-one) forms. researchgate.netresearchgate.net This phenomenon is of significant interest as the different tautomers can exhibit distinct chemical and biological properties. acs.org The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of other substituents on the pyrimidine ring. researchgate.net

Computational and experimental studies have shown that for 4-hydroxypyrimidine itself, the pyrimidin-4-one (keto) form is generally more stable than the 4-hydroxypyrimidine (enol) tautomer in the gas phase. researchgate.netchemicalbook.com The introduction of a nitrogen atom into the ring of 2-hydroxypyridine (B17775) to form 4-hydroxypyrimidine shifts the equilibrium towards the ketonic form. researchgate.net The presence of different tautomers can be identified using spectroscopic techniques like NMR. For example, in a study of a ureidopyrimidinone derivative, two distinct sets of proton NMR signals were observed, corresponding to the keto and enol tautomers, with the keto form being the major species in solution. acs.org

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Structure | Predominance |

| Enol Form (pyrimidin-4-ol) | Minor | |

| Keto Form (pyrimidin-4(1H)-one) | Major | |

| Keto Form (pyrimidin-4(3H)-one) | Major |

Electrophilic and Nucleophilic Substitution Reactions

The pyrimidine ring is generally electron-deficient, which makes it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. Conversely, electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-withdrawing nature.

Electrophilic Substitution: Electrophilic aromatic substitution on the pyrimidine ring is challenging. youtube.com To facilitate such reactions, the ring often needs to be activated, for example, by forming an N-oxide, which increases the electron density of the ring and directs electrophiles to the 4-position. quimicaorganica.org

Nucleophilic Substitution: Nucleophilic substitution is a more common reaction for pyrimidines. Halogens at the 4-position of the pyrimidine ring are readily displaced by nucleophiles. rsc.orgresearchgate.net For instance, the reaction of 2,4-dichloropyrimidines with nucleophiles generally leads to the selective displacement of the halide at the 4-position. stackexchange.comresearchgate.net This is because the intermediate formed during nucleophilic attack at C4 is more stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atoms. stackexchange.com The reactivity of the 4-position towards nucleophiles is a key feature in the functionalization of the pyrimidin-4-ol scaffold. The hydroxyl group of this compound can be converted to a better leaving group, such as a chloro group, to enable subsequent nucleophilic substitution reactions. google.com

Table 2: Reactivity of the Pyrimidin-4-ol Moiety

| Reaction Type | Reactivity | Position(s) of Attack | Notes |

| Electrophilic Substitution | Low | C5 | Requires ring activation (e.g., N-oxide formation) to proceed efficiently. |

| Nucleophilic Substitution | High | C4, C6, C2 | The 4-position is particularly activated for nucleophilic attack, especially if the hydroxyl group is converted to a good leaving group. |

Kinetic and Thermodynamic Aspects of Synthetic Transformations

The synthesis of pyrimidines is often under thermodynamic control, meaning the most stable product is preferentially formed. researchgate.net Thermodynamic analysis of the synthesis of 4,6-dihydroxypyrimidine (B14393) from dimethyl malonate and formamide (B127407) showed the reaction to be spontaneous (ΔrGΘ < 0) and endothermic (ΔrHΘ > 0), with the equilibrium constant increasing with temperature. researchgate.net This suggests that higher temperatures would favor product formation.

Kinetic studies of pyrimidine biosynthesis have revealed the rates and regulation of various enzymatic steps. nih.gov For chemical syntheses, understanding the reaction kinetics is crucial for optimizing reaction times, temperatures, and catalyst loadings to maximize yield and minimize side products. The rate-determining step in many pyrimidine syntheses is the initial nucleophilic attack or the subsequent cyclization step.

Table 3: General Thermodynamic and Kinetic Considerations for 4-Hydroxypyrimidine Synthesis

| Parameter | General Trend/Consideration | Implication for Synthesis |

| Thermodynamics | ||

| Gibbs Free Energy (ΔG) | Generally negative for cyclization | The formation of the pyrimidine ring is typically a favorable process. |

| Enthalpy (ΔH) | Can be endothermic or exothermic depending on the specific reaction | May require heating to proceed at a reasonable rate. |

| Entropy (ΔS) | Often positive for multi-component reactions | Favorable for reactions that increase the number of molecules. |

| Kinetics | ||

| Rate-Determining Step | Often the initial nucleophilic addition or the cyclization | Optimizing conditions for this step is key to improving reaction efficiency. |

| Activation Energy (Ea) | Can be high for uncatalyzed reactions | Catalysts are often employed to lower the activation energy and increase the reaction rate. |

Advanced Analytical and Spectroscopic Characterization for Research Validation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 6-(2-Cyclohexylethyl)pyrimidin-4-ol. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a detailed map of the atomic connectivity and spatial relationships within the molecule can be constructed. nih.govnih.govrsc.orgmdpi.com

¹H NMR Spectroscopy: This technique provides information about the different types of protons present in the molecule and their chemical environments. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the cyclohexyl group, and the ethyl linker. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to assigning them to specific protons in the structure. For instance, protons on the pyrimidine ring typically appear in the aromatic region of the spectrum. chemicalbook.comresearchgate.net

¹³C NMR Spectroscopy: Complementing the ¹H NMR data, ¹³C NMR spectroscopy reveals the number of unique carbon atoms in the molecule and their electronic environments. organicchemistrydata.orgchemicalbook.com The spectrum of this compound would display signals corresponding to the carbons of the pyrimidine ring, the ethyl chain, and the cyclohexyl ring.

2D NMR Techniques: To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity between different parts of the molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. nih.govsdsu.edu It helps to establish the sequence of protons within the cyclohexylethyl side chain and to confirm the positions of substituents on the pyrimidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.eduyoutube.com This is crucial for assigning the chemical shifts of the carbon atoms based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.comyoutube.com This long-range correlation is instrumental in piecing together the entire molecular structure by connecting the cyclohexylethyl substituent to the pyrimidine core.

Below are interactive tables summarizing the expected NMR data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrimidine-H | 7.5 - 8.5 | Doublet | 1H |

| Pyrimidine-H | 6.0 - 7.0 | Doublet | 1H |

| -CH₂- (ethyl, adjacent to pyrimidine) | 2.5 - 3.0 | Triplet | 2H |

| -CH₂- (ethyl, adjacent to cyclohexyl) | 1.5 - 2.0 | Multiplet | 2H |

| Cyclohexyl-H | 0.8 - 1.8 | Multiplet | 11H |

| OH | Variable | Singlet (broad) | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrimidine-C (C=O) | 160 - 170 |

| Pyrimidine-C | 150 - 160 |

| Pyrimidine-C | 140 - 150 |

| Pyrimidine-C | 100 - 110 |

| -CH₂- (ethyl) | 30 - 40 |

| -CH₂- (ethyl) | 25 - 35 |

| Cyclohexyl-CH | 30 - 45 |

| Cyclohexyl-CH₂ | 20 - 35 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight of this compound, which in turn allows for the deduction of its elemental composition with a high degree of confidence. nih.gov This technique provides an exact mass measurement, often to four or more decimal places, which helps to distinguish the target compound from other molecules with the same nominal mass.

Furthermore, by employing tandem mass spectrometry (MS/MS) techniques, the fragmentation pattern of the molecule can be analyzed. The way the molecule breaks apart upon ionization provides valuable structural information that corroborates the data obtained from NMR spectroscopy. The fragmentation pattern would be expected to show characteristic losses of the cyclohexyl group and parts of the ethyl chain, as well as fragments corresponding to the stable pyrimidine ring.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₉N₂O⁺ | |

| [M+Na]⁺ | C₁₂H₁₈N₂NaO⁺ | |

| [M-H]⁻ | C₁₂H₁₇N₂O⁻ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. nih.govnih.gov These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at specific frequencies corresponding to their vibrational modes. mdpi.commdpi.comnih.gov

For this compound, the FT-IR and Raman spectra would exhibit characteristic absorption bands or scattering peaks for the following functional groups:

O-H stretch: A broad band in the high-frequency region of the IR spectrum (around 3200-3600 cm⁻¹) is indicative of the hydroxyl group.

N-H stretch: If the pyrimidinol exists in its tautomeric pyrimidone form, N-H stretching vibrations would be observed.

C-H stretches: Signals for aromatic (pyrimidine ring) and aliphatic (cyclohexyl and ethyl groups) C-H bonds would be present.

C=O stretch: A strong absorption in the IR spectrum around 1650-1700 cm⁻¹ would confirm the presence of the carbonyl group in the pyrimidone tautomer.

C=N and C=C stretches: Vibrations associated with the pyrimidine ring would appear in the fingerprint region of the spectrum.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| O-H stretch | 3200-3600 (broad) | |

| C-H stretch (aromatic) | 3000-3100 | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 | 2850-2960 |

| C=O stretch | 1650-1700 | |

| C=N/C=C stretch (ring) | 1450-1600 | 1450-1600 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the isolation and the assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for determining the purity of a compound. researchgate.netekb.egnih.gov By using a suitable stationary phase (e.g., C18) and mobile phase, the compound can be separated from any impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can also be employed for purity analysis. gcms.czmaxapress.com The compound is vaporized and passed through a column, and its retention time is characteristic of the molecule. The purity is assessed by the relative area of the peak corresponding to the compound. researchgate.netnih.govresearchgate.net

These chromatographic methods are crucial for ensuring that the sample used for biological testing or further research is of a high and known purity, which is critical for the reliability and reproducibility of experimental results.

Theoretical and Computational Chemistry Studies of 6 2 Cyclohexylethyl Pyrimidin 4 Ol

Quantum Chemical Calculations (DFT, ab initio) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic characteristics and reactivity of molecules like 6-(2-Cyclohexylethyl)pyrimidin-4-ol. malayajournal.orgijcce.ac.irscielo.org.mx These computational approaches allow for the detailed analysis of molecular orbitals and the prediction of chemical behavior.

DFT methods, such as B3LYP, are frequently used with various basis sets like 6-311G(d,p) and 6-311++G(2d,2p) to optimize molecular geometries and calculate electronic properties. malayajournal.org These calculations provide a foundational understanding of the molecule's stability and reactivity.

HOMO-LUMO Analysis and Energy Gaps

The Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.netwuxibiology.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.netwuxibiology.com

For pyrimidine (B1678525) derivatives, the HOMO-LUMO energy gap can be calculated to understand their electronic properties and potential for electronic transitions. malayajournal.orgirjweb.com This analysis provides insights into the molecule's kinetic stability and chemical reactivity.

Table 1: Frontier Orbital Energies and Related Parameters

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher values suggest a better electron donor. irjweb.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower values suggest a better electron acceptor. irjweb.com |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A large gap implies high stability and low reactivity. A small gap suggests higher reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netwolfram.comlibretexts.org The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netwolfram.com

For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, indicating these as potential sites for electrophilic interaction. researchgate.net The hydrogen atoms and the cyclohexyl group would likely exhibit positive potential. This visual representation of charge distribution is crucial for understanding intermolecular interactions. libretexts.org

Prediction of Chemical Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity, Chemical Hardness)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. malayajournal.org These descriptors provide a more quantitative measure of the molecule's behavior in chemical reactions.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated from the HOMO-LUMO energy gap. A harder molecule has a larger energy gap. irjweb.com

Chemical Softness (S): Is the reciprocal of chemical hardness and indicates the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are derived from the energies of the frontier orbitals and provide a comprehensive picture of the molecule's reactivity. malayajournal.orgirjweb.com

Table 2: Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Indicates resistance to deformation of electron cloud. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is chemical potential) | Measures the propensity to act as an electrophile. |

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time. nih.gov These simulations provide insights into the conformational changes and the stability of different conformers in various environments, such as in a solvent or interacting with a biological membrane. nih.gov By simulating the movement of atoms, MD can reveal the preferred conformations and the energy barriers between them, which is crucial for understanding its interactions. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interaction Prediction

In a research context, molecular docking and dynamics simulations are powerful computational techniques to predict and analyze the interaction between a ligand, such as this compound, and a hypothetical biomolecular target. nih.govnih.govmdpi.com These methods are instrumental in understanding the potential binding modes and affinities without implying any specific human therapeutic targets.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govrjpbcs.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target. nih.gov

Analysis of Binding Modes and Interaction Energies with Hypothetical Target Sites

Following a docking simulation, the resulting binding poses are analyzed to understand the nature of the interactions between the ligand and the hypothetical target. researchgate.net This analysis typically involves identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The binding energy, calculated by the docking software, provides an estimate of the binding affinity. researchgate.net Lower binding energies generally indicate a more stable and favorable interaction between the ligand and the target. researchgate.net By comparing the binding energies of different poses, the most likely binding mode can be identified. rjpbcs.com These computational predictions can guide further experimental research into the molecule's interactions. researchgate.net

Structure-Activity Relationship (SAR) Derivation from Theoretical Models for Research Probes

The derivation of Structure-Activity Relationships (SAR) from theoretical models is a cornerstone of modern medicinal chemistry, allowing for the rational design of new therapeutic agents. For pyrimidine derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are frequently employed to predict biological activity. nih.govnih.govbenthamdirect.com These studies reveal that the biological activities of pyrimidine compounds are highly dependent on the nature and position of substituents on the pyrimidine core. nih.govbenthamdirect.com

The pyrimidine scaffold is a key pharmacophore in numerous approved drugs, with activities ranging from anticancer to antiviral. nih.govgsconlinepress.com Theoretical models indicate that substituents at the C2, C4, C5, and C6 positions of the pyrimidine ring significantly influence the molecule's interaction with biological targets. nih.govnih.gov For instance, in the context of cholinesterase inhibitors, SAR studies on 2,4-disubstituted pyrimidines have shown that activity and selectivity are sensitive to the steric and electronic properties of the substituents at these positions. nih.gov Similarly, for anticancer activity, substitutions on the pyrimidine ring are crucial for efficacy against various cancer cell lines. gsconlinepress.comnih.gov

For this compound, the key structural features for SAR analysis are the hydroxyl group at C4 and the cyclohexylethyl group at C6.

The 4-ol (Hydroxyl) Group: The pyrimidin-4-ol moiety can exist in tautomeric equilibrium with its keto form, pyrimidin-4-one. This tautomerism can be critical for biological activity, influencing hydrogen bonding interactions with target proteins. The hydroxyl group can act as a hydrogen bond donor, a key interaction in many enzyme active sites. mdpi.com

The 6-(2-Cyclohexylethyl) Group: This large, lipophilic substituent at the C6 position is expected to play a significant role in the compound's pharmacological profile. Theoretical models for other pyrimidine derivatives suggest that bulky, hydrophobic groups can enhance binding to hydrophobic pockets within a target protein, potentially increasing potency or modulating selectivity. acs.orgmdpi.com The flexibility of the ethyl linker and the conformational possibilities of the cyclohexane (B81311) ring would also be important parameters in molecular docking studies.

Data-driven QSAR models often use molecular descriptors to correlate a compound's structure with its biological activity. nih.gov These descriptors can quantify various properties, including:

Topological Descriptors: Related to the 2D structure and connectivity of the molecule.

Geometrical Descriptors: Related to the 3D shape and size of the molecule.

Electronic Descriptors: Related to the distribution of electrons, such as dipole moment and partial charges.

Lipophilic Descriptors: Such as the calculated logP (CLogP), which predicts the compound's affinity for fatty environments. nih.gov

Based on general SAR principles for pyrimidine analogs, a hypothetical model for research probes can be constructed.

| Structural Feature | Position | General Role in Theoretical SAR Models | Potential Influence of Specific Substituent |

|---|---|---|---|

| Pyrimidine Core | - | Serves as a central scaffold for orienting substituents. The nitrogen atoms often act as hydrogen bond acceptors or metal chelators. nih.govnih.gov | Provides the fundamental framework for target interaction. |

| Hydroxyl Group (-OH) | C4 | Acts as a hydrogen bond donor/acceptor. Participates in tautomerism with the keto form, influencing binding modes. | Crucial for forming specific hydrogen bonds with amino acid residues in a target active site. |

| Cyclohexylethyl Group | C6 | Occupies a binding pocket. Its size, shape, and lipophilicity influence binding affinity and selectivity. acs.org | The bulky and hydrophobic nature likely targets a lipophilic pocket, potentially enhancing van der Waals interactions. |

| (Hypothetical) Donor Group | C2 | Modulates the electronic properties of the ring system. Can participate in additional hydrogen bonding. | An amino or similar group could increase polarity and provide another hydrogen bonding site, altering solubility and target affinity. |

Nonlinear Optical (NLO) Properties and Optoelectronic Characterization

The field of nonlinear optics (NLO) explores how materials respond to intense electromagnetic fields, like those from lasers, to produce new frequencies. Organic molecules, particularly those with extensive π-conjugated systems, are of great interest for NLO applications due to their potential for large and fast optical responses. rsc.orgnih.gov Pyrimidine derivatives have emerged as promising candidates for NLO materials. rsc.orgresearchgate.net

The NLO response in organic molecules is often described by molecular hyperpolarizabilities (β for second-order, γ for third-order). A common strategy for designing molecules with a large second-order NLO response is to create a "push-pull" system. This involves connecting an electron-donating group (D) and an electron-accepting group (A) to a π-conjugated bridge. The pyrimidine ring is inherently electron-deficient (π-deficient) due to its two nitrogen atoms, making it an excellent electron-accepting component in push-pull chromophores. rsc.orgnih.gov

In the case of this compound:

Acceptor (A): The pyrimidine ring itself can function as the acceptor.

Donor (D): The hydroxyl group at C4 has electron-donating character through resonance.

Bridge (π): The aromatic pyrimidine ring serves as the π-system.

While this compound possesses basic donor-acceptor features, its NLO response may not be as pronounced as in more complex, specifically designed pyrimidine-based NLO chromophores which feature stronger donor groups (like amino or methoxy (B1213986) groups) and extended π-systems. nih.govresearchgate.net The cyclohexylethyl group at C6 is an alkyl group and is not electronically conjugated with the ring; it would primarily influence crystal packing and solubility rather than the electronic push-pull mechanism.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. rsc.orgtandfonline.com These calculations can determine key parameters like polarizability (α) and the first and second hyperpolarizabilities (β and γ). Studies on various pyrimidine derivatives show that their NLO properties can be significantly enhanced by strategic substitution. rsc.orgnih.gov For example, theoretical investigations of helical pyridine-pyrimidine oligomers showed that substituting the pyrimidine groups with donor groups leads to the greatest enhancement in hyperpolarizability. nih.gov

While specific computational data for this compound is unavailable, the table below presents theoretical data for other pyrimidine derivatives from the literature to illustrate the range of NLO properties observed in this class of compounds. These values are typically calculated for isolated molecules in the gas phase.

| Compound/System | Computational Method | Calculated First Hyperpolarizability (β) (a.u.) | Reference Finding |

|---|---|---|---|

| Generic Pyridine-Pyrimidine Oligomers (unsubstituted) | Molecular Mechanics / Quantum Chemistry | Remains small, periodic variations with chain length. | The first hyperpolarizabilities are small but can be enhanced by adding substituents. nih.gov |

| Pyridine-Pyrimidine Oligomers (with donor groups) | Molecular Mechanics / Quantum Chemistry | Significantly enhanced. | The greatest enhancement is obtained by substituting the pyrimidine groups with donor groups. nih.gov |

| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) | DFT (B3LYP/6-311++G(d,p)) | Significant enhancement in crystalline environment. | The pyrimidine core is ideal for creating push-pull molecules for designing new NLO materials. rsc.orgrsc.org |

| Pyrimidine based bis-uracil derivatives | DFT (M06/6-311G**) | Third-order NLO properties were found to be large. | These derivatives are considered efficient candidates for NLO device fabrication. tandfonline.com |

The optoelectronic characterization of pyrimidine derivatives has shown their utility in devices like Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov This is often achieved by designing molecules that exhibit thermally activated delayed fluorescence (TADF), a process that enhances device efficiency. The design principle again relies on separating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), often by using donor and acceptor moieties. nih.gov The electron-deficient nature of the pyrimidine ring makes it a key building block for these materials. nih.gov The applicability of this compound in optoelectronics would depend on its solid-state packing, fluorescence quantum yield, and the energy gap between its singlet and triplet states, properties that require experimental characterization or specific computational analysis.

Biomolecular Interaction Studies in Vitro, Research Focused

Enzyme Binding and Inhibition/Activation Studies (In Vitro)

While direct enzyme binding and inhibition data for 6-(2-Cyclohexylethyl)pyrimidin-4-ol are not documented, the pyrimidine (B1678525) scaffold is a well-established core structure in the design of enzyme inhibitors. Research on related pyrimidine derivatives provides a basis for understanding their potential interactions with various enzyme families.

The pyrimidine core is a prominent feature in numerous kinase inhibitors, primarily due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.govacs.org This has led to the extensive exploration of pyrimidine derivatives as inhibitors of various protein kinases implicated in diseases such as cancer and neurodegenerative disorders. acs.org

For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their inhibitory activities against Src kinase. chapman.edu Some of these compounds exhibited IC50 values in the low micromolar range, demonstrating the potential of this scaffold for kinase inhibition. chapman.edu Furthermore, pyrimidine-based compounds have been identified as potent inhibitors of understudied kinases like TBK1, which is linked to neurodegenerative diseases. acs.org

In addition to kinases, pyrimidine derivatives have been investigated as inhibitors of other enzyme classes. For example, certain 5-alkyl-2-phenylaminocarbonylmethylthiopyrimidin-4(3H)-ones have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govcolab.ws These compounds demonstrate that the pyrimidine scaffold can be functionalized to target the allosteric sites of enzymes. nih.gov

The table below summarizes the inhibitory activities of some representative pyrimidine derivatives against various enzymes.

| Compound Class | Target Enzyme | Key Findings |

| Pyrazolo[3,4-d]pyrimidines | Src Kinase | Compounds 6e and 10c showed IC50 values of 5.6 µM and 5.1 µM, respectively. chapman.edu |

| 5-alkyl-2-phenylaminocarbonylmethylthiopyrimidin-4(3H)-ones | HIV-1 Reverse Transcriptase | Compound 4b6 displayed an EC50 of 0.19 µM against wild-type HIV-1. nih.gov |

| Pyrimidine Diamines | Cholinesterases (AChE, BChE) | Compound 9 was the most active on Electrophorus electricus AChE (Ki = 0.312 µM), and compound 22 was the most potent on equine BChE (Ki = 0.099 µM). nih.gov |

Specific studies employing techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to probe the mechanistic details of this compound binding to any enzyme are not available in the current literature.

However, for related pyrimidine-based inhibitors, these techniques are crucial for characterizing the thermodynamics and kinetics of binding. Such studies would provide valuable data on affinity (KD), association and dissociation rates (ka and kd), and the thermodynamic driving forces (enthalpy and entropy) of the interaction. This information is essential for understanding the structure-activity relationship (SAR) and for optimizing lead compounds.

Receptor Binding Profiling (In Vitro, without human physiological context)

There is no publicly available in vitro receptor binding profile for this compound.

In the broader context of pyrimidine derivatives, their interaction with various receptors has been explored. For example, the Eph family of receptor tyrosine kinases, which are involved in cell proliferation and migration, are targets for certain pyrimidine compounds. google.com The development of inhibitors for receptors like EphB4 is considered a valuable therapeutic strategy, particularly in oncology. google.com

The following table illustrates the types of receptors targeted by pyrimidine derivatives in research settings.

| Compound Class | Receptor Family | Research Context |

| 2,4-diamino-pyrimidine derivatives | Eph Receptor Tyrosine Kinases | Inhibition of EphB4 for potential anticancer applications. google.com |

| Pyrido[2,3-d]pyrimidine derivatives | Bone Morphogenetic Protein (BMP) Receptors | Promoting osteogenesis via the BMP2/SMAD1 signaling pathway. nih.gov |

Protein-Ligand Interaction Analysis Using Biophysical Techniques (e.g., NMR, X-ray Co-crystallography with model proteins)

No NMR or X-ray co-crystallography studies have been published for this compound in complex with any model protein.

For related pyrimidine scaffolds, X-ray crystallography has been instrumental in elucidating their binding modes. For instance, the crystal structure of a 4-aminoquinoline-pyrimidine hybrid has been determined, providing insights into its antimalarial activity. nih.gov Molecular docking studies, often complemented by X-ray crystallography, have been used to predict the binding modes of pyrimidine derivatives in the active sites of enzymes like DNA topoisomerase IIα and soybean lipoxygenase. nih.govnih.gov These studies reveal key interactions, such as π-π stacking and hydrogen bonding, that are crucial for the observed biological activity. nih.gov

Cellular Assays for Target Engagement (e.g., in cell lines, not human trials or therapeutic efficacy)

Specific cellular assays to confirm the target engagement of this compound have not been reported.

However, for other pyrimidine derivatives, various cell-based assays are routinely used. For example, the anti-HIV activity of 5-alkyl-2-phenylaminocarbonylmethylthiopyrimidin-4(3H)-ones was evaluated in MT-4 cells. nih.govcolab.ws Similarly, the antiproliferative activity of pyrimidin-4-yl-1H-imidazole derivatives was assessed against human melanoma cell lines (A375P and WM3629). nih.gov In the context of bone anabolic agents, the activity of pyrimidine derivatives was confirmed through alkaline phosphatase (ALP) assays in cell lines to assess osteogenesis. nih.gov

Investigation of Molecular Mechanisms of Action as a Research Tool (e.g., pathway modulation in model systems)

There are no published studies investigating the molecular mechanism of action of this compound as a research tool.

The pyrimidine scaffold, however, is a versatile tool in chemical biology for modulating cellular pathways. For instance, novel pyrimidine derivatives have been shown to promote osteogenesis by upregulating the expression of osteogenic genes like RUNX2 and type 1 collagen through the activation of the BMP2/SMAD1 signaling pathway. nih.gov In cancer research, pyrimidine derivatives have been designed to intercalate into DNA and inhibit topoisomerase IIα, a key enzyme in DNA replication and repair. nih.gov These examples highlight the potential of pyrimidine-based compounds to serve as probes for dissecting complex biological pathways.

Chemical Biology Applications and Research Tool Development

Development of 6-(2-Cyclohexylethyl)pyrimidin-4-ol as a Chemical Probe

A chemical probe is a small molecule used to study biological systems. An effective chemical probe is characterized by its high potency, selectivity, and well-understood mechanism of action, enabling the interrogation of a specific protein target's function. There is no available research to suggest that this compound has been developed or utilized as a chemical probe.

Use in Target Validation Studies (in research settings)

Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and that modulating its activity is likely to have a therapeutic effect. This often involves the use of selective small molecules to probe the target's function in cellular or animal models. No published studies were found that describe the use of this compound in target validation research.

Application in Activity-Based Protein Profiling (ABPP) (if derivatizable)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique that employs reactive chemical probes to directly assess the functional state of enzymes in complex biological samples. These probes typically consist of a reactive group that covalently modifies the active site of an enzyme, a reporter tag (like a fluorophore or biotin), and a recognition element. For a compound to be used in ABPP, it generally needs to be derivatizable to incorporate these features. There is no information available on the derivatization of this compound for ABPP applications or its use in any such studies.

Utilization as a Scaffold for Library Design and Screening in Biological Research

In drug discovery, a scaffold is a core chemical structure upon which a variety of substituents can be placed to create a library of related compounds. Pyrimidine (B1678525) derivatives are frequently used as scaffolds for the synthesis of chemical libraries aimed at screening for biological activity. While the pyrimidine moiety of this compound makes it a theoretical candidate for such applications, there are no specific reports of its use as a central scaffold for the design and synthesis of compound libraries for biological screening.

Potential in Labeling Studies for Biomolecular Research (e.g., fluorescent or spin labels)

The modification of a molecule to include a fluorescent or spin label allows for the tracking and study of its interactions with biomolecules. This requires the parent molecule to have a suitable functional group for the attachment of the label. There is no evidence in the scientific literature of this compound being functionalized with fluorescent or spin labels for use in biomolecular research.

Future Research Directions and Unexplored Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrimidin-4-ol derivatives is well-established, often involving the condensation of β-ketoesters with urea (B33335) or amidines. oriprobe.com However, there is a growing emphasis on developing greener and more sustainable synthetic routes for nitrogen-containing heterocycles. mdpi.comnih.govresearchgate.netfrontiersin.org Future research could focus on moving away from traditional methods that may use harsh reagents or produce significant chemical waste.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of pyrimidine (B1678525) derivatives. nih.govmdpi.com

Solvent-Free or Green Solvent Reactions: Utilizing water, polyethylene (B3416737) glycol (PEG), or other bio-based solvents can significantly reduce the environmental impact of chemical synthesis. mdpi.comresearchgate.net

Heterogeneous Catalysis: The use of solid catalysts can simplify purification processes and allow for catalyst recycling, contributing to a more sustainable synthetic protocol. nih.gov

One-Pot, Multi-Component Reactions: Designing synthetic pathways where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. growingscience.com

A proposed sustainable synthesis for 6-(2-Cyclohexylethyl)pyrimidin-4-ol could involve the one-pot reaction of a cyclohexylethyl-substituted β-ketoester with urea in a green solvent under microwave irradiation.

Design and Synthesis of Advanced Chemical Probes Based on the Scaffold

The pyrimidine scaffold is a versatile platform for the development of chemical probes to investigate biological systems. nih.gov The this compound structure could be modified to create probes for various applications.

Future directions in this area include:

Fluorescent Probes: By incorporating fluorophores into the pyrimidine structure, it may be possible to create probes for bioimaging applications. The substitution patterns on the pyrimidine ring can be tuned to achieve desired fluorescent properties. nih.gov

Photoaffinity Probes: Introducing a photoreactive group would allow for the covalent labeling of target proteins upon UV irradiation, which is a powerful tool for target identification and validation.

Biotinylated Probes: The addition of a biotin (B1667282) tag would enable the purification and identification of binding partners through affinity chromatography.

The design of these probes would involve synthetic modifications at various positions of the pyrimidine ring, for instance, functionalizing the hydroxyl group or introducing substituents on the cyclohexyl ring.

High-Throughput Screening of Analogs for Novel Research Tool Applications

High-throughput screening (HTS) is a powerful method for discovering new biologically active compounds by testing large libraries of molecules in automated assays. assay.worksnih.govamerigoscientific.com A library of analogs based on the this compound scaffold could be synthesized and screened for a wide range of biological activities.

Key aspects of this approach would involve:

Library Design and Synthesis: Creating a diverse library of analogs by systematically varying the substituents on the pyrimidine and cyclohexyl rings. This can be facilitated by combinatorial chemistry approaches.

Assay Development: Developing robust and miniaturized assays suitable for HTS, targeting various enzyme families (e.g., kinases, proteases), receptors, or cellular pathways. nih.gov These can be either biochemical or cell-based assays. assay.works

Screening and Hit Identification: Utilizing automated liquid handling and detection systems to screen the compound library and identify "hits" that exhibit the desired biological activity. thermofisher.com

The data from HTS campaigns can provide valuable structure-activity relationship (SAR) information, guiding the optimization of hit compounds into potent and selective research tools.

Integration with Advanced Machine Learning and AI in Chemical Research

Machine learning (ML) and artificial intelligence (AI) are transforming chemical research and drug discovery. ijcit.comtandfonline.comnih.gov These computational tools can be applied to accelerate the exploration of the chemical space around this compound.

Future research could leverage ML and AI for:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of pyrimidine analogs with their biological activity. ijcit.comnih.govmdpi.com This can help in prioritizing the synthesis of the most promising compounds.

De Novo Drug Design: Using generative models to design novel pyrimidine derivatives with desired properties, such as high potency and selectivity for a specific biological target.

Predicting ADMET Properties: Employing ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, thereby reducing the likelihood of late-stage failures in drug development.

Retrosynthesis Planning: Utilizing AI-powered tools to devise efficient synthetic routes for novel target molecules. tandfonline.com

By integrating these computational approaches, the design-make-test-analyze cycle in chemical research can be significantly expedited.

Fundamental Studies on Pyrimidin-4-ol Tautomerism and Its Influence on Interactions